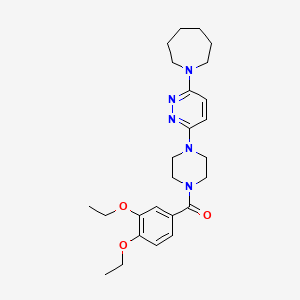

2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

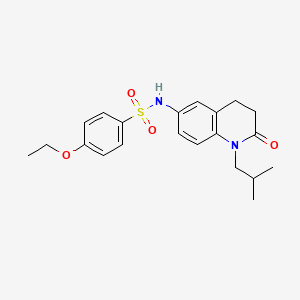

“2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine” is a chemical compound with the molecular weight of 148.21 . It is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “this compound”, has been a subject of research for many years . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C9H12N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-3,6-7,11H,4-5H2,1H3 . This indicates that the compound contains a naphthyridine ring system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 148.21 . The compound is a powder at room temperature .科学的研究の応用

Synthesis and Chemical Modification

Synthesis Pathways : 2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine has been synthesized through multi-step reactions involving condensation, elimination, and addition processes. The structural confirmation of the compound was performed using various analytical methods (Teng Da-wei, 2010).

Chemical Modification for Antivertigo Agents : The compound has been utilized as a precursor for synthesizing methyl homologs for antivertigo agents. The synthesis involved chemical modification of pyridine derivatives, highlighting the compound's potential as a versatile intermediate in medicinal chemistry (A. Shiozawa et al., 1984).

Catalytic Reactions and Ligand Synthesis

- Asymmetric Hydrogenation : The compound has played a role in the development of asymmetric hydrogenation processes. Chiral cationic ruthenium diamine complexes have been used for hydrogenating a range of 1,5-naphthyridine derivatives to obtain tetrahydro-1,5-naphthyridines with high enantiomeric excess. This process is crucial for synthesizing optically pure 1,5-diaza-cis-decalins used as rigid chelating diamine ligands in asymmetric synthesis (Jianwei Zhang et al., 2015).

Heterocyclic Chemistry and Medicinal Chemistry Applications

Antibacterial Properties : A series of tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides have been synthesized and evaluated for antibacterial properties, particularly against Escherichia coli. This indicates the potential of derivatives of this compound in developing antibacterial agents (A. A. Santilli et al., 1975).

H+,K+-ATPase Inhibitors : Compounds derived from this compound have been investigated as reversible inhibitors of gastric H+,K+-ATPase. Though the in vitro inhibitory potency was not deemed pharmacologically significant, this points to the potential of the compound's derivatives in modulating enzymatic activities (P. Björk et al., 1996).

Osteoporosis Treatment : Derivatives of this compound have been identified as potent and selective antagonists of the αvβ3 receptor, with promising profiles for the prevention and treatment of osteoporosis. These compounds showed significant efficacy in in vivo models, underlining the therapeutic potential of the compound's derivatives in bone turnover and osteoporosis treatment (P. Coleman et al., 2004).

作用機序

Target of Action

It is known that 1,5-naphthyridine derivatives, which include 2-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine, exhibit a great variety of biological activities

Mode of Action

It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

It is known that a wide range of 1,5-naphthyridine derivatives were efficiently hydrogenated to give 1,2,3,4-tetrahydro-1,5-naphthyridines . This suggests that this compound may affect similar biochemical pathways.

Result of Action

It is known that 1,5-naphthyridine derivatives exhibit a great variety of biological activities . This suggests that this compound may have similar effects.

Action Environment

It is known that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

Safety and Hazards

The safety information available indicates that “2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

While specific future directions for “2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine” are not mentioned in the search results, the ongoing research into the synthesis, reactivity, and applications of 1,5-naphthyridine derivatives suggests that these compounds will continue to be a focus of study in medicinal chemistry .

特性

IUPAC Name |

2-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-3,6-7,11H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRBGKHUNKANSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B2628720.png)

![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)

![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2628725.png)

![N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2628732.png)

![Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2628733.png)

![2-((3-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2628740.png)

![N-[(dimethylamino)methylene]-N'-(2-fluorophenyl)thiourea](/img/structure/B2628742.png)